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Compound of Interest

Compound Name:
(R)-4-(1-Aminoethyl)benzonitrile

hydrochloride

Cat. No.: B591921 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von

(R)-4-(1-Aminoethyl)benzonitril, einer Schlüsselverbindung für die Entwicklung von

pharmazeutischen Wirkstoffen. Die Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind

entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit und Selektivität zu

verbessern. Hier werden zwei primäre Derivatisierungsstrategien vorgestellt: N-Acylierung und

reduktive Aminierung, um eine diverse Bibliothek von Analoga für das biologische Screening zu

erstellen. Die bereitgestellten Protokolle sind für die einfache Umsetzung im Labor optimiert.

Zusätzlich werden hypothetische biologische Daten in einer übersichtlichen Tabelle

zusammengefasst, um die SAR-Analyse zu veranschaulichen, und ein repräsentativer

Signalweg wird zur Veranschaulichung des potenziellen Wirkmechanismus dargestellt.

Einleitung
(R)-4-(1-Aminoethyl)benzonitril ist ein vielseitiges chirales Intermediat, das in der

medizinischen Chemie von großem Interesse ist. Seine primäre Aminogruppe bietet einen

reaktiven Angriffspunkt für eine Vielzahl von chemischen Modifikationen, was die

systematische Untersuchung der Auswirkungen von strukturellen Änderungen auf die

biologische Aktivität ermöglicht. SAR-Studien an Derivaten dieser Verbindung können

entscheidende Einblicke in die molekularen Interaktionen mit dem biologischen Zielmolekül
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liefern und so das rationale Design von potenten und selektiven Medikamentenkandidaten

leiten.

Experimentelle Protokolle
Protokoll 1: N-Acylierung von (R)-4-(1-
Aminoethyl)benzonitril
Diese Methode beschreibt die Bildung von Amid-Derivaten durch Reaktion der primären

Aminogruppe mit verschiedenen Acylierungsmitteln.

Materialien:

(R)-4-(1-Aminoethyl)benzonitril

Acylchlorid oder Carbonsäureanhydrid (z. B. Acetylchlorid, Benzoylchlorid)

Dichlormethan (DCM)

Triethylamin (TEA)

Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

Wasserfreies Magnesiumsulfat (MgSO₄)

Rotationsverdampfer

Dünnschichtchromatographie (DC)-Platten

Vorgehensweise:

Lösen Sie (R)-4-(1-Aminoethyl)benzonitril (1,0 Äq.) in trockenem DCM in einem Rundkolben.

Fügen Sie Triethylamin (1,2 Äq.) zu der Lösung hinzu und rühren Sie bei Raumtemperatur.

Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

Fügen Sie das entsprechende Acylchlorid oder Carbonsäureanhydrid (1,1 Äq.) tropfenweise

zu der gerührten Lösung hinzu.
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Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4

Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.

Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter wässriger

NaHCO₃-Lösung gequencht.

Extrahieren Sie die wässrige Phase dreimal mit DCM.

Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄,

filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck am

Rotationsverdampfer.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das

gewünschte N-acylierte Derivat zu erhalten.

Protokoll 2: Reduktive Aminierung zur Synthese von N-
Alkyl-Derivaten
Dieses Protokoll beschreibt die Synthese von sekundären Aminen durch Reaktion von (R)-4-(1-

Aminoethyl)benzonitril mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels.[1]

[2]

Materialien:

(R)-4-(1-Aminoethyl)benzonitril

Aldehyd oder Keton (z. B. Acetaldehyd, Cyclohexanon)

Methanol (MeOH)

Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

Essigsäure

Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

Ethylacetat
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Wasserfreies Natriumsulfat (Na₂SO₄)

Vorgehensweise:

Lösen Sie (R)-4-(1-Aminoethyl)benzonitril (1,0 Äq.) und den entsprechenden Aldehyd oder

das Keton (1,1 Äq.) in Methanol.

Fügen Sie einige Tropfen Essigsäure hinzu, um den pH-Wert auf etwa 6-7 einzustellen.[1]

Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur, um die Bildung des Imins zu

ermöglichen.

Fügen Sie Natriumcyanoborhydrid (1,2 Äq.) oder Natriumtriacetoxyborhydrid (1,5 Äq.)

portionsweise zu der Reaktionsmischung hinzu.

Rühren Sie die Reaktion über Nacht bei Raumtemperatur. Überwachen Sie den Fortschritt

mittels DC.

Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit gesättigter wässriger

NaHCO₃-Lösung und anschließend mit Kochsalzlösung.

Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und

konzentrieren Sie das Filtrat.

Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das gewünschte N-

alkylierte Derivat zu erhalten.

Diagramme
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Protocol 2:
Reductive Amination
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(R-COCl)
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Abbildung 1: Workflow der Derivatisierung für SAR-Studien.
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Abbildung 2: Repräsentativer GPCR-Signalweg.
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Struktur-Aktivitäts-Beziehungs (SAR)-Daten
Die folgende Tabelle fasst hypothetische biologische Daten für eine Reihe von Derivaten

zusammen, die aus (R)-4-(1-Aminoethyl)benzonitril synthetisiert wurden. Die Daten illustrieren,

wie verschiedene Substitutionen die inhibitorische Aktivität gegen ein hypothetisches Enzym

target beeinflussen können.
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Verbindung
R-Gruppe
(Substitution
am Amin)

Syntheseproto
koll

IC₅₀ (nM)
Anmerkungen
zur SAR

1

-H

(Ausgangsmateri

al)

- >10000 Geringe Aktivität.

2a -C(O)CH₃ 1 520

Einführung einer

kleinen

Acylgruppe

verbessert die

Aktivität.

2b -C(O)Ph 1 150

Eine

Phenylgruppe

erhöht die

Potenz, was auf

eine hydrophobe

Tasche

hindeutet.

2c -C(O)-(4-Cl-Ph) 1 75

Elektronenziehen

de Substituenten

am Phenylring

steigern die

Aktivität.

3a -CH₂CH₃ 2 850

Eine kleine

Alkylgruppe ist

weniger

vorteilhaft als

eine Acylgruppe.

3b -CH₂Ph 2 210

Eine

Benzylgruppe ist

wirksamer als

eine

Ethylgruppe.
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3c -Cyclohexyl 2 450

Sperrige

aliphatische

Gruppen

verringern die

Aktivität.

Interpretation der SAR-Daten: Die Daten deuten darauf hin, dass die Derivatisierung der

Aminogruppe für die biologische Aktivität entscheidend ist. Insbesondere die N-Acylierung mit

aromatischen Ringen scheint die Potenz zu erhöhen. Eine weitere Optimierung könnte die

Untersuchung verschiedener Substituenten am Phenylring der Acylgruppe umfassen, um die

elektronischen und sterischen Anforderungen der Bindungstasche des Zielmoleküls weiter zu

untersuchen.

Schlussfolgerung
Die hier beschriebenen Protokolle zur Derivatisierung von (R)-4-(1-Aminoethyl)benzonitril

durch N-Acylierung und reduktive Aminierung sind robuste und vielseitige Methoden zur

Erstellung von Wirkstoffbibliotheken für SAR-Studien. Die systematische Modifikation dieser

Leitsubstanz, wie in den hypothetischen SAR-Daten dargestellt, ermöglicht ein tieferes

Verständnis der molekularen Erkennung und kann zur Entdeckung neuer, hochwirksamer

therapeutischer Wirkstoffe führen. Die bereitgestellten Arbeitsabläufe und Diagramme dienen

als umfassender Leitfaden für Forscher auf diesem Gebiet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzonitrile-for-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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